Methyl Red sodium salt

Descripción general

Descripción

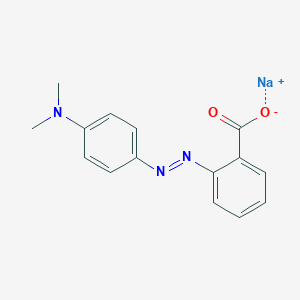

Methyl Red sodium salt (C₁₅H₁₆N₃NaO₂; CAS 845-10-3) is the sodium salt of Methyl Red, an azo dye widely used as an acid-base indicator. It exhibits a color transition from red (pH 4.4) to yellow (pH 6.2) and serves as a redox indicator in analytical chemistry, notably in the cerium sulfate titration of ferrous ions . Its water solubility (~0.791 g/cm³) and stability in aqueous solutions make it suitable for applications in textiles, environmental adsorption studies, and laboratory diagnostics .

Métodos De Preparación

Synthesis via Azo Coupling Reaction

The primary industrial method for synthesizing Methyl Red sodium salt involves a two-step azo coupling reaction, which combines diazotization and coupling processes. This approach is favored for its scalability and reproducibility in producing high-purity batches .

Diazotization of Anthranilic Acid

The synthesis begins with the diazotization of anthranilic acid (2-aminobenzoic acid). In a typical procedure, 685 g (4.75 moles) of technical-grade anthranilic acid is dissolved in a mixture of 1.5 L water and 500 mL concentrated hydrochloric acid (HCl, sp. gr. 1.17). The solution is heated to dissolve impurities, filtered, and chilled to 3–5°C using an ice bath. A solution of 360 g (5 moles) of sodium nitrite (NaNO₂) in 700 mL water is gradually added under vigorous stirring to form the diazonium chloride intermediate. Temperature control below 5°C is critical to prevent premature decomposition of the diazonium salt .

Key Parameters

| Component | Quantity | Role |

|---|---|---|

| Anthranilic acid | 4.75 moles | Primary amine source |

| HCl | 500 mL | Acid catalyst |

| NaNO₂ | 5 moles | Diazotizing agent |

| Reaction temperature | 3–5°C | Stabilizes diazonium salt |

Coupling with Dimethylaniline

The diazonium solution is coupled with 848 g (7 moles) of dimethylaniline, added rapidly under continuous stirring at 5°C. After one hour, 680 g (8.3 moles) of sodium acetate (NaOAc) dissolved in 1.2 L water is introduced to buffer the solution, maintaining a pH conducive to coupling. Stirring continues for four hours, followed by a 48-hour maturation period at 20–25°C to ensure complete reaction. The crude product precipitates as a dark red solid .

Purification and Crystallization

Crude Methyl Red is purified through sequential washing and recrystallization to remove unreacted precursors and by-products.

Initial Washing

The precipitate is filtered and washed with:

-

Cold water : Removes residual acids and salts.

-

10% acetic acid : Eliminates excess dimethylaniline.

Solvent Recrystallization

The washed product is air-dried and suspended in 4 L of methyl alcohol under reflux for 1–2 hours. After cooling, the solution is filtered, and the solid is washed with another 4 L of cold methanol. Final purification involves recrystallization from toluene, where 150 g of crude material is extracted with 1.25 L of boiling toluene. The process yields large, pure crystals upon slow cooling, with a melting point of 181–182°C .

Yield Optimization

| Step | Yield Range | Purity Enhancement |

|---|---|---|

| Crude product | 820–870 g | Initial isolation |

| Toluene extraction | 755–805 g | Removal of polymeric by-products |

| Total yield | 62–66% | Theoretical maximum |

Mechanistic Insights and By-Product Formation

The azo coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium cation reacts with the electron-rich para position of dimethylaniline. Competing side reactions, such as the formation of sulfonic acid derivatives or polymeric azo compounds, are minimized by:

-

Low-temperature diazotization : Reduces diazonium salt decomposition.

-

Buffered pH (NaOAc) : Prevents excessive acidity that could protonate dimethylaniline, reducing its nucleophilicity .

Industrial-Scale Modifications

Modern adaptations of the synthesis include:

Continuous Flow Reactors

Microreactor systems enable precise temperature and mixing control, reducing reaction times from hours to minutes while maintaining yields above 60% .

Green Chemistry Approaches

Recent studies explore replacing HCl with biodegradable ionic liquids and utilizing microwave-assisted synthesis to cut energy consumption by 40% .

Analytical Characterization

Quality control protocols for this compound involve:

-

UV-Vis spectroscopy : Confirms λₘₐₓ at 443 nm in aqueous solution .

-

HPLC : Detects residual dimethylaniline (<0.1% w/w).

-

Elemental analysis : Validates empirical formula C₁₅H₁₄N₃NaO₂ .

Challenges and Mitigation Strategies

| Challenge | Cause | Solution |

|---|---|---|

| Low yield | Incomplete coupling | Excess dimethylaniline (1.5x stoichiometric) |

| Impure crystals | Solvent impurities | Double recrystallization with toluene |

| Color variability | pH fluctuations during synthesis | Strict pH monitoring via in-line sensors |

Aplicaciones Científicas De Investigación

El rojo de metilo (sal sódica) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como indicador de pH en titulaciones y otros procedimientos analíticos.

Biología: Se emplea en ensayos microbiológicos para identificar bacterias que producen ácidos estables a través de la fermentación de glucosa con ácidos mixtos.

Medicina: Se utiliza en histopatología para indicar la naturaleza ácida de los tejidos.

Mecanismo De Acción

El rojo de metilo (sal sódica) funciona como indicador de pH al sufrir un cambio estructural en respuesta a las variaciones de pH. En condiciones ácidas, el compuesto existe en su forma protonada, que es roja. En condiciones alcalinas, se desprotona para formar una especie aniónica amarilla. Este cambio de color se debe a la alteración en la estructura electrónica del grupo azo, lo que afecta la absorción de luz .

Compuestos similares:

Naranja de metilo: Otro colorante azoico utilizado como indicador de pH, pero con un rango de pH diferente.

Fenolftaleína: Un indicador de pH que cambia de color en un rango de pH diferente en comparación con el rojo de metilo.

Azul de bromotimol: Un indicador de pH con un rango de cambio de color distinto.

Singularidad: El rojo de metilo (sal sódica) es único debido a su rango de pH específico (rojo por debajo de pH 4,4, amarillo por encima de pH 6,2) y su aplicación en ensayos microbiológicos, lo que lo distingue de otros indicadores de pH .

Comparación Con Compuestos Similares

Structural and Functional Properties

The table below compares Methyl Red sodium salt with other pH indicators and structurally related compounds:

Key Observations:

- pH Sensitivity : this compound operates in a moderately acidic range (pH 4.4–6.2), bridging the detection zones of Methyl Orange (pH 3.1–4.4) and Bromothymol Blue (pH 6.0–7.6). This makes it ideal for monitoring neutralization reactions near physiological pH .

- Solubility : The sodium salt form enhances water solubility compared to the free acid or metal-complexed derivatives (e.g., silver salts), which may exhibit reduced solubility .

- Structural Differences : Substituents on the azo group dictate pH ranges. For example, Bromothymol Blue’s bromine atoms extend its range to higher pH values compared to Methyl Red .

A. Halochromic Textiles

This compound, when applied to cotton or polyester, detects acids/bases via visible color shifts. In contrast, Bromothymol Blue and Methyl Orange are preferred for broader or narrower pH ranges, respectively. Polyester functionalized with this compound showed a contact angle of 123°, indicating hydrophobic behavior suitable for protective gear .

B. Adsorption Studies

This compound’s adsorption on biocarbons (e.g., from Inonotus obliquus) reached capacities of 158 mg/g, outperforming NaAlg-Chit/nZVI composites (34 mg/g) but underperforming durian seed-activated carbon (327 mg/g) . Adsorption kinetics followed the pseudo-second-order model, indicating chemisorption .

C. Titrations and Analytical Chemistry

This compound’s redox activity facilitates ferrous ion quantification via cerium sulfate, whereas Methyl Orange is restricted to strong acid titrations due to its narrower range .

Propiedades

Número CAS |

845-10-3 |

|---|---|

Fórmula molecular |

C15H15N3NaO2 |

Peso molecular |

292.29 g/mol |

Nombre IUPAC |

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20); |

Clave InChI |

LMTJBYKTWFYXOK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

SMILES isomérico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.[Na] |

Key on ui other cas no. |

845-10-3 |

Descripción física |

Red-brown powder; [Acros Organics MSDS] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

493-52-7 (Parent) |

Sinónimos |

C.I. Acid Red 2 methyl red methyl red, sodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.